Metabutoxycaine hydrochloride

Description

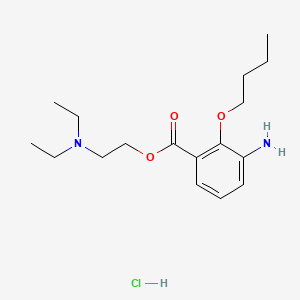

Metabutoxycaine hydrochloride (CAS: 550-01-6), also known as Primacaine hydrochloride, is a local anesthetic primarily used in dentistry. Its chemical structure comprises a benzoate ester linked to a diethylaminoethyl group, with a butoxy substituent at the 2-position and an amino group at the 3-position of the aromatic ring. The molecular formula is C₁₇H₂₈N₂O₃·HCl, and its molecular weight is 344.9 g/mol .

Properties

IUPAC Name |

2-(diethylamino)ethyl 3-amino-2-butoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3;/h8-10H,4-7,11-13,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLUCFXGWAZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203534 | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-01-6 | |

| Record name | Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metabutoxycaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METABUTOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78WD7GMH3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Metabutoxycaine hydrochloride is synthesized through the esterification of 3-amino-2-butoxybenzoic acid with 2-diethylaminoethanol . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification steps such as distillation and crystallization. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Metabutoxycaine hydrochloride undergoes several types of chemical reactions, including:

Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation reactions.

Major Products Formed

Hydrolysis: 3-amino-2-butoxybenzoic acid and 2-diethylaminoethanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Metabutoxycaine hydrochloride has several scientific research applications:

Chemistry: Used as a model compound in studies of ester hydrolysis and aromatic substitution reactions.

Medicine: Primarily used as a local anesthetic in dental procedures.

Mechanism of Action

Metabutoxycaine hydrochloride exerts its effects by blocking voltage-gated sodium channels in nerve cells . This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and thereby inhibiting the influx of sodium ions .

Comparison with Similar Compounds

Comparison with Similar Local Anesthetics

Chemical and Structural Comparison

Local anesthetics are broadly classified into ester-type (e.g., procaine, chloroprocaine) and amide-type (e.g., lidocaine). Metabutoxycaine belongs to the ester group, sharing structural similarities with procaine but differentiated by its butoxy and amino substitutions, which enhance lipid solubility and tissue penetration .

Table 1: Key Properties of Metabutoxycaine and Analogous Compounds

Pharmacological and Clinical Comparison

- Potency : Metabutoxycaine’s potency is 1.5–2 times greater than procaine due to enhanced lipid solubility from the butoxy group, enabling faster nerve membrane penetration . However, it is less potent than lidocaine, an amide anesthetic with prolonged duration due to slower metabolism .

- Onset and Duration : Metabutoxycaine’s onset is comparable to procaine but shorter than lidocaine. The addition of adrenaline extends its duration by reducing systemic absorption .

- Toxicity : Metabutoxycaine’s systemic toxicity is mitigated by its formulation with adrenaline, which localizes its effect. In contrast, ester anesthetics like procaine are metabolized by plasma cholinesterase, whereas amides like lidocaine undergo hepatic metabolism, posing risks in patients with liver dysfunction .

Research Findings and Industrial Relevance

- Synthesis and Purity : Industrial-grade Metabutoxycaine HCl is available at 99% purity (CAS: 550-01-6), packaged in 25 kg cardboard drums under REACH and ISO standards .

Biological Activity

Metabutoxycaine hydrochloride, also known by its trade name Primacaine, is a synthetic local anesthetic primarily used in dental procedures. It belongs to the class of local anesthetics that function as sodium channel blockers, thereby inhibiting nerve conduction and providing localized pain relief. This compound has garnered attention due to its pharmacological properties and clinical applications.

- IUPAC Name : Not specified in the sources.

- Molecular Formula : C₁₇H₂₈N₂O₃

- Molar Mass : 308.422 g/mol

- CAS Number : Not specified in the sources.

- PubChem CID : 19247

Pharmacokinetics

Metabutoxycaine exhibits a prolonged duration of action, lasting at least 12 hours post-injection, which is advantageous for dental procedures that require extended anesthesia . Its administration is typically via a dental syringe, akin to other local anesthetics such as novocaine.

The primary mechanism of action for metabutoxycaine involves the blockade of sodium channels within neuronal membranes. By inhibiting these channels, the compound prevents the propagation of action potentials in sensory neurons, effectively blocking pain transmission.

Efficacy in Clinical Studies

Several clinical studies have assessed the efficacy of metabutoxycaine compared to other local anesthetics:

- Study Design : A randomized controlled trial evaluated the effectiveness of 1.5% metabutoxycaine with 1:60,000 epinephrine against standard lidocaine formulations in inferior alveolar nerve blocks.

- Results : The study indicated that metabutoxycaine provided comparable or superior anesthesia duration and quality compared to lidocaine, particularly in patients undergoing endodontic procedures .

Table 1: Comparison of Local Anesthetics in Clinical Trials

| Anesthetic | Concentration | Epinephrine Ratio | Duration of Action | Efficacy Rating |

|---|---|---|---|---|

| Metabutoxycaine | 1.5% | 1:60,000 | ≥12 hours | High |

| Lidocaine | 2% | 1:200,000 | ~2-4 hours | Moderate |

| Bupivacaine | 0.5% | None | ~6-8 hours | High |

Safety Profile

Metabutoxycaine has been reported to have a favorable safety profile when used appropriately. Adverse effects are generally mild and may include localized reactions such as swelling or redness at the injection site. Systemic toxicity is rare but can occur if large doses are administered or if injected intravascularly.

Case Studies

- Case Study on Dental Procedures :

- Comparative Analysis with Bupivacaine :

Q & A

Q. What analytical methods are recommended for identifying Metabutoxycaine Hydrochloride in experimental samples?

this compound (C₁₇H₂₈N₂O₂·HCl, MW 344.88) can be identified using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 207 nm, as validated for structurally similar benzoate derivatives . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential, following protocols established for vancomycin hydrochloride . Ensure calibration curves (1–10 μg/mL range) and recovery tests (RSD <1.5%) are performed to validate method accuracy .

Q. How can researchers verify the purity of synthesized this compound?

Purity assessment requires a combination of chromatographic and spectroscopic techniques:

- HPLC : Use a mobile phase of 0.03 M phosphate buffer and methanol (70:30) to resolve impurities .

- Mass Spectrometry : Compare observed molecular ions ([M+H]⁺ at m/z 345.88) with theoretical values .

- Elemental Analysis : Validate %C, %H, and %N against calculated values (C: 59.20%, H: 8.48%, N: 8.13%) .

Q. What are the key considerations for designing stability studies of this compound in solution?

Stability studies should employ factorial design to assess degradation under stress conditions (e.g., pH, temperature, light):

- Kinetic Analysis : Monitor degradation rates using first-order or Higuchi models .

- Forced Degradation : Expose samples to acidic/alkaline hydrolysis, oxidation (H₂O₂), and photolysis .

- Validation : Ensure method specificity by confirming baseline separation of degradation products via HPLC .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

Contradictions in NMR or MS data may arise from solvate formation or stereochemical complexity. Address this by:

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomer formation?

Leverage retrosynthetic analysis and database-driven route prediction (e.g., Reaxys or Pistachio):

- Precursor Scoring : Prioritize routes with high atom economy and low stereochemical ambiguity .

- Catalytic Asymmetric Synthesis : Use chiral catalysts to control the 2-butyloxybenzoate moiety .

- Purification : Employ recrystallization in ethanol/water (4:1) to isolate the hydrochloride salt .

Q. How should researchers approach in vivo pharmacokinetic modeling of this compound?

Combine compartmental modeling with biomarker analysis:

- Dosing Regimens : Administer via intravenous bolus (1–5 mg/kg) to establish plasma concentration-time profiles .

- LC-MS/MS Quantification : Use deuterated internal standards for precise measurement of metabolites .

- Toxicokinetic Parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t½) using non-linear regression .

Q. What methodologies are effective for resolving contradictions in toxicological data across studies?

Apply meta-analytical frameworks:

- Systematic Review : Aggregate data from OECD-compliant acute toxicity (LD₅₀), genotoxicity (Ames test), and repeat-dose studies .

- Dose-Response Modeling : Use Hill equations to reconcile discrepancies in NOAEL/LOAEL values .

- Mechanistic Studies : Investigate receptor binding (e.g., sodium channel inhibition) to explain species-specific effects .

Cross-Disciplinary Methodological Guidance

Q. How can researchers integrate computational chemistry to predict this compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to sodium channels using AutoDock Vina and PDB structures (e.g., 6AGF) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

- QSAR Models : Corrogate substituent effects on anesthetic potency using Hammett constants .

Q. What advanced techniques validate chiral purity in this compound formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.